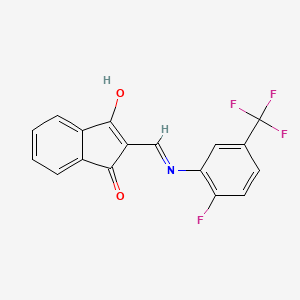

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione

Description

Properties

IUPAC Name |

2-[[2-fluoro-5-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9F4NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESQWZAZSLQDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=C(C=CC(=C3)C(F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801134848 | |

| Record name | 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937605-08-8 | |

| Record name | 2-[[[2-Fluoro-5-(trifluoromethyl)phenyl]amino]methylene]-1H-indene-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801134848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione typically involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with indane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where the fluoro or trifluoromethyl groups are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with biological targets. Studies indicate that it may exhibit:

- Anticancer Activity : The compound's structural analogs have been evaluated for their ability to inhibit cancer cell proliferation. For instance, derivatives with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest .

- Anti-inflammatory Properties : Research suggests that compounds with trifluoromethyl substitutions can modulate inflammatory pathways. The introduction of electron-withdrawing groups like fluorine enhances the lipophilicity of the molecule, potentially improving its pharmacokinetic properties and efficacy in treating inflammatory diseases .

Molecular Biology

The compound can serve as a probe in molecular biology studies due to its ability to bind selectively to certain proteins or enzymes. This characteristic makes it useful in:

- Targeted Drug Delivery : By modifying the compound to include targeting moieties, researchers can utilize it for delivering drugs specifically to diseased tissues, thus minimizing side effects associated with conventional therapies .

- Biochemical Assays : Its fluorescent properties allow for its use in assays to monitor biological interactions in real-time, providing insights into cellular processes and drug actions .

Material Science

In material science, the compound's unique electronic properties make it suitable for:

- Organic Electronics : The incorporation of fluorinated groups can enhance the charge transport properties of organic semiconductors. This has implications for the development of more efficient organic light-emitting diodes (OLEDs) and photovoltaic devices .

- Polymer Chemistry : The compound can be utilized as a building block in synthesizing polymers with tailored properties, such as increased thermal stability and chemical resistance due to the presence of fluorine atoms .

Case Studies and Findings

Mechanism of Action

The mechanism of action of 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluoro and trifluoromethyl groups play a crucial role in its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The table below compares key structural features and molecular properties of the target compound with similar indane-1,3-dione derivatives:

Key Observations:

- Electron Effects: The target compound’s 2-F, 5-CF₃ substituents create a strong electron-deficient aromatic system, which may enhance receptor-binding affinity compared to the 2-Cl, 5-NO₂ analog .

- Lipophilicity: The trifluoromethyl (CF₃) group increases lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the nitro (NO₂) or methylsulfanyl (SCH₃) groups .

Anticoagulant Activity

- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione () showed prolonged prothrombin time, comparable to the drug anisindione. The SCH₃ group likely modulates thrombin inhibition via hydrophobic interactions .

- Inference for Target Compound: The CF₃ group’s greater hydrophobicity might enhance anticoagulant effects, but this requires experimental validation.

Antifungal Activity

- 2-(Aryl methylene)indane-1,3-diones () demonstrated efficacy against C. albicans. Electron-withdrawing groups like NO₂ or CF₃ could enhance membrane disruption or enzyme inhibition .

- Comparison with 2-Cl,5-NO₂ Analog: The nitro group’s electrophilicity may confer stronger antifungal activity, but CF₃’s stability could reduce toxicity .

Bacteriostatic Activity

- Early indane-1,3-dione derivatives (e.g., unsubstituted or methyl-substituted) exhibited bacteriostatic effects . The target compound’s fluorine atoms may improve binding to bacterial enzymes via halogen bonding.

Biological Activity

The compound 2-(((2-Fluoro-5-(trifluoromethyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

Molecular Formula: C17H14F3N1O2

Molecular Weight: 335.29 g/mol

CAS Number: Not specified in the search results.

The compound features a unique structure that includes a fluorinated phenyl group and an indane dione moiety, which are known to influence biological interactions significantly.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and can influence enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown significant activity against various bacterial strains. A study reported that certain derivatives demonstrated an IC50 value of less than 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .

Enzyme Inhibition

The compound is also hypothesized to act as an inhibitor of specific enzymes involved in inflammatory pathways. For example, related compounds have been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the synthesis of pro-inflammatory mediators . This suggests that this compound may possess anti-inflammatory properties.

Case Studies

Several case studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential applications of this compound.

- Antimicrobial Efficacy : A study evaluated a series of trifluoromethyl-substituted indoles and their antibacterial properties. The results indicated that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of fluorinated indole derivatives on cancer cell lines. The findings revealed that certain derivatives induced apoptosis in human cancer cells, highlighting their potential as anticancer agents .

Data Summary

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.